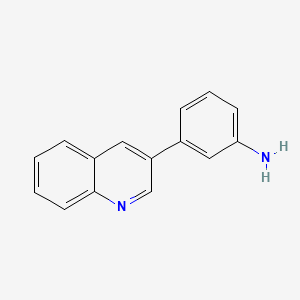
3-(3-Quinolinyl)aniline
Cat. No. B7763170
Key on ui cas rn:
176032-72-7
M. Wt: 220.27 g/mol
InChI Key: RUODYRDLFIKXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08642788B2
Procedure details


Quinoline-3-boronic acid (0.120 g, 0.693 mmol) and 3-bromoaniline (0.05 mL, 0.462 mmol) were combined in dimethoxyethane (DME, 2 mL) in a flame-dried, round-bottom flask. Sodium carbonate (Na2CO3, 2M, 0.485 mL, 0.970 mmol) and tetrakis[triphenylphosphine]palladium(0) (Pd(PPh3)4, 0.017 g, 0.014 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum, and the residue was resuspended in H20 and extracted with methylene chloride (CH2Cl2). The organic phase was dried over magnesium sulfate (MgSO4) and concentrated under vacuum. The crude product was purified by silica column chromatography (0-5% methanol (MeOH)/CH2Cl2). The purification was monitored by thin layer chromatography (TLC). The solvent was removed under vacuum from fractions containing product, resulting in 0.054 g in 53% yield.





Yield
53%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3](B(O)O)[CH:2]=1.Br[C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18].C(=O)([O-])[O-].[Na+].[Na+]>C(COC)OC.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:15]2[CH:16]=[C:17]([NH2:18])[CH:19]=[CH:20][CH:21]=2)[CH:2]=1 |f:2.3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.12 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)B(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(N)C=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
0.485 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0.017 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was refluxed overnight under argon flow
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride (CH2Cl2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over magnesium sulfate (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica column chromatography (0-5% methanol (MeOH)/CH2Cl2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum from fractions
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in 0.054 g in 53% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C=1C=C(C=CC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 53% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
